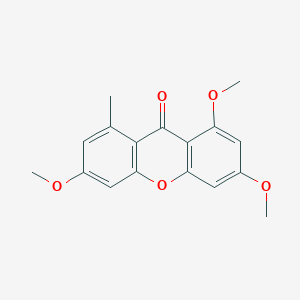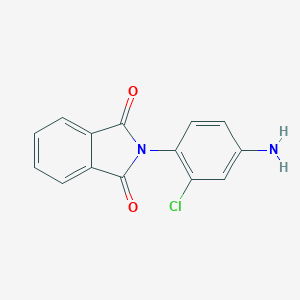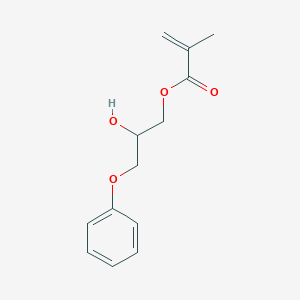
Disprosio; 2,2,6,6-tetrametilheptano-3,5-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dysprosium;2,2,6,6-tetramethylheptane-3,5-dione is a coordination compound where dysprosium is complexed with 2,2,6,6-tetramethylheptane-3,5-dione, a β-diketone. This compound is known for its stability and ability to form complexes with various metal ions, making it valuable in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
2,2,6,6-tetramethylheptane-3,5-dione and its metal complexes have a wide range of applications:
Chemistry: Used as ligands in the synthesis of metal complexes, which are important in catalysis and material science.
Biology: Investigated for potential biological activities, including antibacterial properties.
Medicine: Explored for use in drug delivery systems and as imaging agents.
Industry: Utilized in the production of thin films and coatings, particularly in the semiconductor industry.
Mecanismo De Acción
Target of Action
The primary target of Dysprosium;2,2,6,6-tetramethylheptane-3,5-dione is lanthanide ions . The compound acts as a bidentate ligand , forming stable complexes with these ions .
Mode of Action
Dysprosium;2,2,6,6-tetramethylheptane-3,5-dione interacts with its targets through O-additions and C-additions . It serves as an air-stable ligand for metal catalysts, facilitating various reactions .
Biochemical Pathways
The compound affects the biochemical pathways involving lanthanide ions . The downstream effects of these pathways are yet to be fully understood and are a subject of ongoing research.
Pharmacokinetics
It’s known that the compound is astable, anhydrous reagent . Its bioavailability is likely influenced by its interactions with lanthanide ions and its role as a ligand for metal catalysts.
Result of Action
The molecular and cellular effects of Dysprosium;2,2,6,6-tetramethylheptane-3,5-dione’s action primarily involve the formation of stable complexes with lanthanide ions . These complexes can be used in various organic synthesis reactions and in the production of semiconductor materials .
Action Environment
The action, efficacy, and stability of Dysprosium;2,2,6,6-tetramethylheptane-3,5-dione can be influenced by environmental factors. For instance, the compound is known to be air-stable , suggesting that it can maintain its activity in the presence of oxygen
Análisis Bioquímico
Biochemical Properties
Dysprosium;2,2,6,6-tetramethylheptane-3,5-dione is known to act as a bidentate ligand, forming stable complexes with lanthanide ions . It is a stable, anhydrous reagent that undergoes O-additions and C-additions . In various reactions, it acts as an air-stable ligand for metal catalysts .
Molecular Mechanism
It is known to form stable complexes with lanthanide ions, which could potentially influence its interactions with biomolecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethylheptane-3,5-dione involves the reaction of pinacolone with methyl isobutyl ketone in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures around 50°C. The product is then purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the synthesis follows similar principles but is optimized for higher yields and purity. The reaction conditions are carefully controlled, and advanced purification techniques such as sublimation or chromatography are employed to ensure the product’s quality .
Análisis De Reacciones Químicas
Types of Reactions
2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions, especially in the presence of metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Catalysts such as palladium or nickel are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .
Comparación Con Compuestos Similares
Similar Compounds
2,4-pentanedione: Another β-diketone with similar chelating properties but different steric and electronic characteristics.
1,3-diphenyl-1,3-propanedione: A β-diketone with aromatic substituents, offering different reactivity and stability profiles.
Hexafluoroacetylacetone: A fluorinated β-diketone with enhanced electron-withdrawing properties, leading to different coordination chemistry.
Uniqueness
2,2,6,6-tetramethylheptane-3,5-dione is unique due to its bulky tert-butyl groups, which provide steric hindrance and influence the stability and reactivity of its metal complexes. This makes it particularly useful in applications requiring stable and robust metal-ligand interactions .
Propiedades
Número CAS |
15522-69-7 |
|---|---|
Fórmula molecular |
C33H57DyO6 |
Peso molecular |
712.3 g/mol |
Nombre IUPAC |
dysprosium(3+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Dy/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
Clave InChI |
GUBCAZRJSYWFRI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Dy] |
SMILES isomérico |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Dy+3] |
SMILES canónico |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Dy+3] |
| 15522-69-7 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol](/img/structure/B92827.png)







